2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide, also known as DT-13, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide exerts its therapeutic effects by targeting multiple signaling pathways in cells. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide also activates the AMPK pathway, which is involved in cellular energy homeostasis. In addition, 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical And Physiological Effects
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide also reduces the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been found to reduce oxidative stress and inflammation in the brain, which may have implications for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another area of interest is the development of 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide and to explore its potential for the treatment of neurodegenerative diseases.
Synthesis Methods
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide can be synthesized through a multistep process involving the condensation of a thiazole and pyran ring. The final product is obtained through the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with the intermediate compound. The synthesis method has been optimized to achieve high yields and purity.
Scientific Research Applications
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-3-8(13)11-4-9-12-6-1-2-14-5-7(6)15-9/h1-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIBXLYLOEJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide |
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